(2E)-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furyl)-N-(1-phenylethyl)acrylamide: is an organic compound that features a furan ring, a phenylethyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Furyl)-N-(1-phenylethyl)acrylamide typically involves the following steps:
Preparation of 2-furylacrylic acid: This can be achieved through the Knoevenagel condensation of furfural with malonic acid in the presence of a base such as piperidine.
Formation of 3-(2-Furyl)acryloyl chloride: The 2-furylacrylic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The 3-(2-Furyl)acryloyl chloride is reacted with 1-phenylethylamine in the presence of a base such as triethylamine to yield 3-(2-Furyl)-N-(1-phenylethyl)acrylamide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in 3-(2-Furyl)-N-(1-phenylethyl)acrylamide can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: 3-(2-Furyl)-N-(1-phenylethyl)propionamide.
Substitution: Nitro or halogenated derivatives of the phenylethyl group.
Scientific Research Applications
Chemistry: : 3-(2-Furyl)-N-(1-phenylethyl)acrylamide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.
Medicine: : Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Industry: : It can be used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-N-(1-phenylethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and acrylamide moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
3-(2-Furyl)acrylamide: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.
N-(1-Phenylethyl)acrylamide: Lacks the furan ring, which may reduce its ability to participate in certain chemical reactions.
3-(2-Thienyl)-N-(1-phenylethyl)acrylamide: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.
Uniqueness: 3-(2-Furyl)-N-(1-phenylethyl)acrylamide is unique due to the presence of both the furan ring and the phenylethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C15H15NO2/c1-12(13-6-3-2-4-7-13)16-15(17)10-9-14-8-5-11-18-14/h2-12H,1H3,(H,16,17)/b10-9+ |
InChI Key |
OFKYQEVKAKAWCT-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.